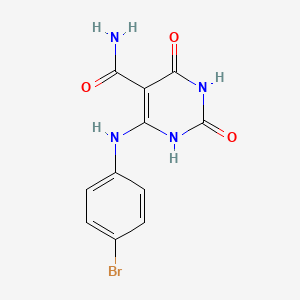
1,5-Bis(4-chlorophenyl)-3-(methylthio)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(4-chlorophenyl)-3-(methylthio)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science
Preparation Methods
The synthesis of 1,5-Bis(4-chlorophenyl)-3-(methylthio)-1H-1,2,4-triazole typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenylthiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazole compound. The reaction conditions often require refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours.
Chemical Reactions Analysis
1,5-Bis(4-chlorophenyl)-3-(methylthio)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Scientific Research Applications
1,5-Bis(4-chlorophenyl)-3-(methylthio)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-Bis(4-chlorophenyl)-3-(methylthio)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The chlorophenyl groups and the methylthio group can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
1,5-Bis(4-chlorophenyl)-3-(methylthio)-1H-1,2,4-triazole can be compared with other triazole derivatives, such as:
1,5-Bis(4-chlorophenyl)-1H-1,2,4-triazole: Lacks the methylthio group, which may affect its biological activity.
1,5-Bis(4-methylphenyl)-3-(methylthio)-1H-1,2,4-triazole: Contains methyl groups instead of chlorophenyl groups, which can influence its chemical reactivity and biological properties.
The presence of the chlorophenyl and methylthio groups in this compound makes it unique and potentially more effective in certain applications compared to its analogs.
Properties
CAS No. |
99793-38-1 |
|---|---|
Molecular Formula |
C15H11Cl2N3S |
Molecular Weight |
336.2 g/mol |
IUPAC Name |
1,5-bis(4-chlorophenyl)-3-methylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C15H11Cl2N3S/c1-21-15-18-14(10-2-4-11(16)5-3-10)20(19-15)13-8-6-12(17)7-9-13/h2-9H,1H3 |
InChI Key |
MSDUUOVVVOVKAY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN(C(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


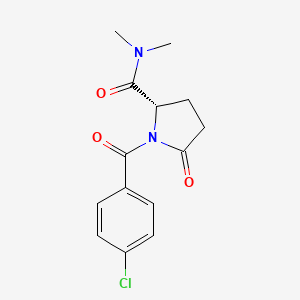
![N''-[5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12911868.png)
![Ethyl 5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12911875.png)
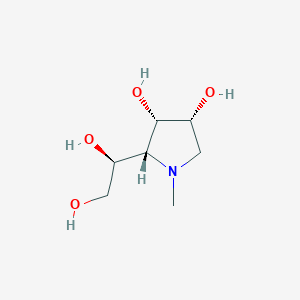
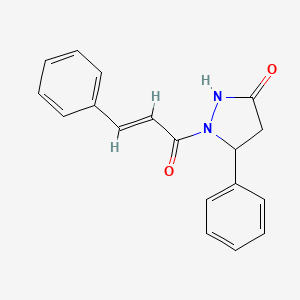
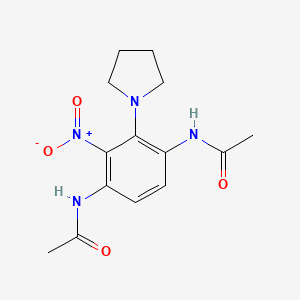


![4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12911910.png)
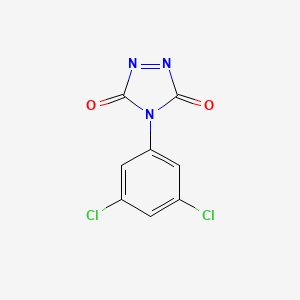
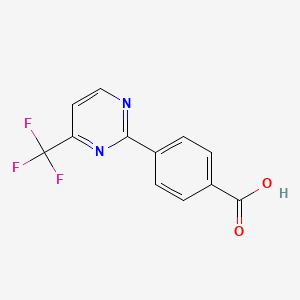
![7-Ethyl-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B12911919.png)
